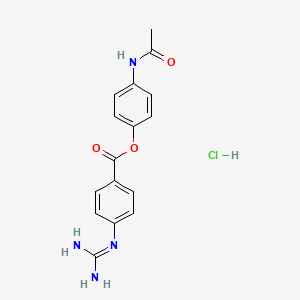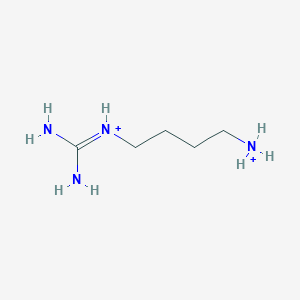
Agmatinium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agmatinium(2+) is the dication resulting from deprotonation of the amino and guanidino groups of agmatine; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of an agmatine.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Role in Neurological Diseases
Agmatinium(2+), often referred to as agmatine, has been highlighted for its neuroprotective roles across a variety of neurological conditions. Studies have demonstrated agmatine's effectiveness in mitigating the effects of acute neurological events like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as Parkinson's and Alzheimer's. The underlying mechanisms for its neuroprotective action include antioxidation, anti-apoptosis, anti-inflammation, protection of the blood-brain barrier, and prevention of brain edema. While the safety profile and minimal adverse effects of agmatine underscore its therapeutic promise, the majority of evidence comes from experimental models, indicating a need for more clinical trials to establish widespread clinical use (Xu, Gao, Li, Shao, & Zhang, 2017).
Antimicrobial Properties and Applications
Agmatinium(2+) has also been investigated for its antimicrobial properties, particularly in the context of silver nanoparticles (AgNPs), which have been synthesized using green chemistry approaches. These AgNPs exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The interaction of AgNPs with bacterial cell membranes, leading to increased permeability and disruption of cellular functions, forms the basis of their bactericidal activity. This property has been leveraged in various applications including water and air purification, indicating a potential for agmatinium(2+)-based compounds in environmental and healthcare settings (Sharma, Yngard, & Lin, 2009).
Potential in Depression Therapy
The therapeutic potential of agmatine extends to the treatment of major depressive disorder, a prevalent psychiatric condition. Agmatine acts as a neuromodulator in the brain and has shown antidepressant effects in various studies. This review supports the investigation of agmatine as a novel antidepressant, highlighting the need for clinical trials to explore its benefits in treating depression and possibly other neurological disorders (Freitas, Neis, & Rodrigues, 2016).
Ice Nucleation and Environmental Applications
Agmatinium(2+), particularly in the form of silver iodide (AgI), has been extensively studied for its ice-nucleating abilities, which are of interest in atmospheric science and cloud seeding. Research has sought to understand the conditions under which AgI is most effective at nucleating ice, with findings suggesting enhanced efficiency when AgI particles are on the surface of droplets or exposed to high relative humidity. These insights contribute to the broader understanding of AgI's applications in weather modification and environmental management (Marcolli, Nagare, Welti, & Lohmann, 2016).
Eigenschaften
Produktname |
Agmatinium(2+) |
|---|---|
Molekularformel |
C5H16N4+2 |
Molekulargewicht |
132.21 g/mol |
IUPAC-Name |
4-azaniumylbutyl(diaminomethylidene)azanium |
InChI |
InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9)/p+2 |
InChI-Schlüssel |
QYPPJABKJHAVHS-UHFFFAOYSA-P |
Kanonische SMILES |
C(CC[NH+]=C(N)N)C[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



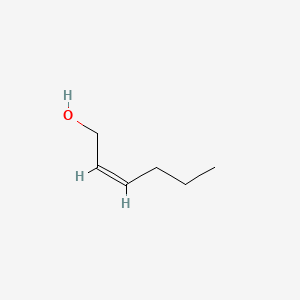

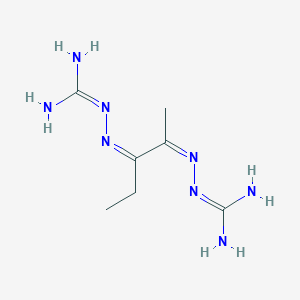
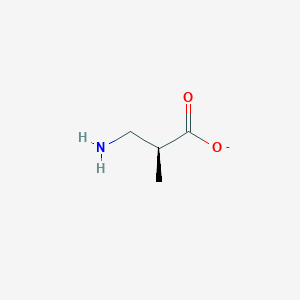
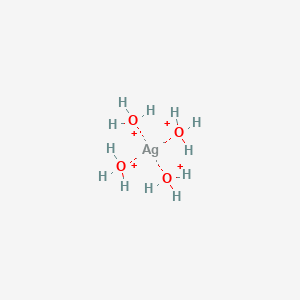
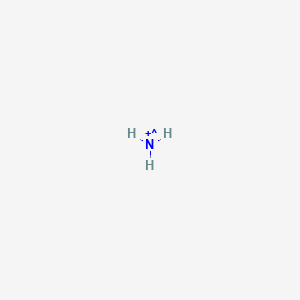
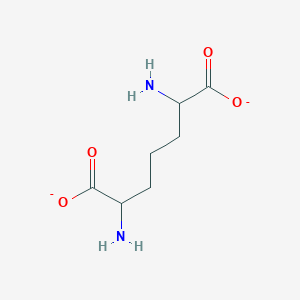

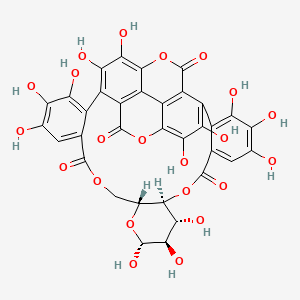
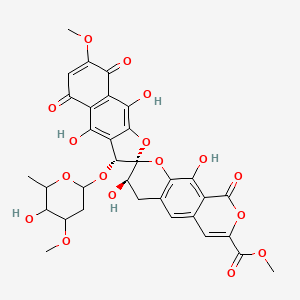
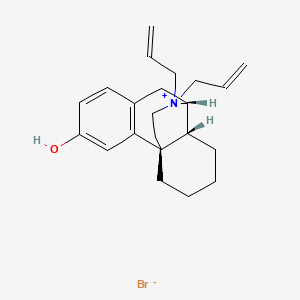
![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
